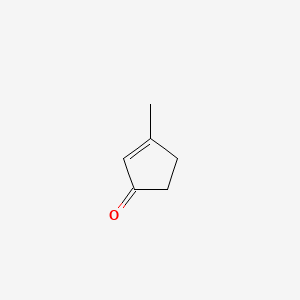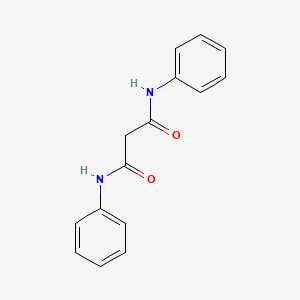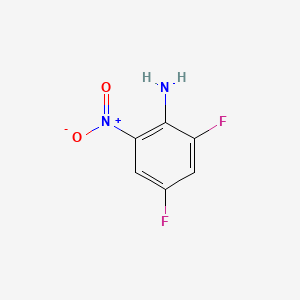
2,6-Dimethylbenzoyl chloride
Overview
Description
2,6-Dimethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring. This compound is a colorless to yellowish liquid with a pungent odor and is primarily used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzoic acid with thionyl chloride. The reaction proceeds as follows:
2,6-Dimethylbenzoic acid+Thionyl chloride→2,6-Dimethylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 2,6-dimethylbenzoic acid is continuously fed into the reactor along with thionyl chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,6-dimethylbenzoic acid and hydrogen chloride.
Reduction: It can be reduced to 2,6-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Thiols: Reacts under ambient conditions to form thioesters.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
2,6-Dimethylbenzoic acid: Formed from hydrolysis.
Scientific Research Applications
2,6-Dimethylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets include nucleophilic sites on various organic molecules, and the pathways involved are typical of acylation reactions .
Comparison with Similar Compounds
- 2,4,6-Trimethylbenzoyl chloride
- 2,4-Dimethylbenzoyl chloride
- o-Toluoyl chloride
- 3,5-Dimethylbenzoyl chloride
Comparison: 2,6-Dimethylbenzoyl chloride is unique due to the specific positioning of the methyl groups, which influences its reactivity and steric properties. Compared to 2,4,6-trimethylbenzoyl chloride, it has fewer methyl groups, resulting in different steric hindrance and reactivity patterns. The presence of methyl groups at the 2 and 6 positions also differentiates it from o-toluoyl chloride, which has a single methyl group .
Properties
IUPAC Name |
2,6-dimethylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLAYISSADVCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176312 | |
| Record name | 2,6-Dimethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-37-8 | |
| Record name | 2,6-Dimethylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylbenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021900378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQM56Y8NEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric hindrance around the carbonyl group in 2,6-dimethylbenzoyl chloride affect its reactivity towards nucleophilic attack compared to benzoyl chloride?
A1: Studies [, ] show that this compound exhibits modified reactivity compared to benzoyl chloride. The two methyl groups in the ortho positions introduce significant steric hindrance around the carbonyl group. This hindrance makes nucleophilic attack, a key step in reactions like hydrolysis and esterification, more difficult. As a result, this compound generally displays lower reactivity towards nucleophiles than benzoyl chloride. This effect is particularly noticeable when larger nucleophiles are involved. [] examined this by comparing the solvolysis rates of benzoyl chloride and this compound. The study found that incorporating a term governed by the aromatic ring parameter (I) was necessary to improve correlations for the solvolysis rates of this compound. This suggests that steric effects play a significant role in its reactivity.
Q2: Beyond its use as a synthetic reagent, does this compound have any known biological activities?
A2: While the provided abstracts [, , ] primarily focus on the chemical reactivity and applications of this compound, one study [] highlights its use in synthesizing potential HIV-1 inhibitors. Researchers utilized this compound as a building block to create a series of bicyclic piperidine-based compounds designed to target the CCR5 receptor, a key player in HIV-1 entry into human cells. Although the study does not directly investigate the biological activity of this compound itself, its incorporation into the final compounds suggests its potential as a scaffold for developing new therapeutics.
Q3: How does the substitution pattern on the benzene ring of benzoyl chloride derivatives, specifically the presence of methyl groups in this compound, influence their liquid crystalline properties?
A3: Research [] has delved into the impact of lateral substitutions on the liquid crystalline properties of triphenylen-2,3,6,7,10,11-hexayl hexakis(4-alkoxybenzoate)s. Notably, the study found that incorporating dimethyl substitutions at the 2 and 6 positions of the benzoyl chloride moiety, leading to the formation of this compound derivatives, resulted in compounds exhibiting exclusively discotic nematic (ND) mesophases. In contrast, analogous compounds with dimethyl substitutions at the 3 and 5 positions displayed both hexagonal disordered (Dhd) columnar and discotic nematic mesophases. These findings underscore the significant influence of substitution patterns on the self-assembly and mesophase behavior of these discotic liquid crystalline materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

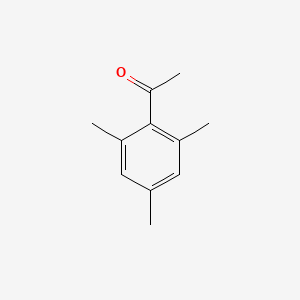
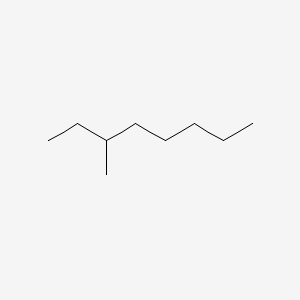
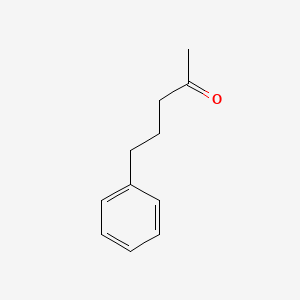
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)
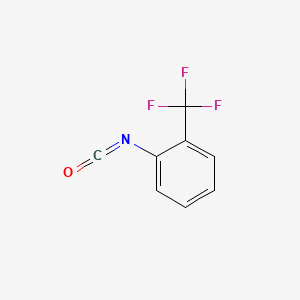
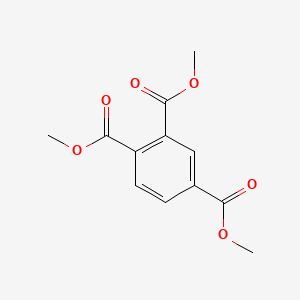
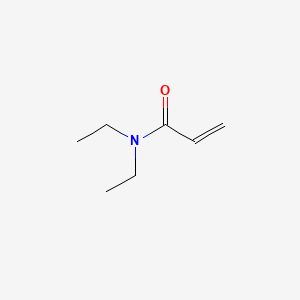
![2-[(2-bromophenyl)methylidene]propanedinitrile](/img/structure/B1293771.png)
